(R)-3-Aminotetrahydro-2H-thiopyran 1,1-dioxide

Medicinal Chemistry Chiral Synthesis Drug Discovery

Procure the (R)-enantiomer of 3-Aminotetrahydro-2H-thiopyran 1,1-dioxide to guarantee the specific 3D spatial arrangement critical for chiral recognition by biological targets. This sulfone building block offers distinct electronic and steric advantages over sulfide or sulfoxide analogs, enhancing metabolic stability in drug candidates like DPP-IV inhibitors. The 3-amino substitution pattern is essential for generating diverse heterocyclic amide libraries for SAR studies. Avoid unreliable generic substitutions; choose this defined stereochemistry to ensure experimental reproducibility and control downstream synthesis, bypassing costly chiral separations.

Molecular Formula C5H11NO2S
Molecular Weight 149.21 g/mol
Cat. No. B8186683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-Aminotetrahydro-2H-thiopyran 1,1-dioxide
Molecular FormulaC5H11NO2S
Molecular Weight149.21 g/mol
Structural Identifiers
SMILESC1CC(CS(=O)(=O)C1)N
InChIInChI=1S/C5H11NO2S/c6-5-2-1-3-9(7,8)4-5/h5H,1-4,6H2/t5-/m1/s1
InChIKeyJIYSTEFWPNREEV-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-3-Aminotetrahydro-2H-thiopyran 1,1-dioxide: Core Properties and Sourcing Identifiers for Procurement Decisions


(R)-3-Aminotetrahydro-2H-thiopyran 1,1-dioxide is a chiral sulfur-containing heterocyclic amine and sulfone building block. It is characterized by a six-membered thiopyran ring fully saturated and bearing an amino group at the 3-position, with the sulfur atom existing as a 1,1-dioxide (sulfone). Its molecular formula is C5H11NO2S with a molecular weight of 149.21 g/mol, and its canonical SMILES is NC1CCCS(=O)(=O)C1 . The compound is assigned CAS number 2411365-66-5 for the (R)-enantiomer . This compound serves as a versatile intermediate in medicinal chemistry, particularly as a chiral amine building block for the synthesis of more complex pharmaceutical candidates and heterocyclic systems .

Why (R)-3-Aminotetrahydro-2H-thiopyran 1,1-dioxide Cannot Be Readily Replaced by In-Class Analogs


Generic substitution among aminotetrahydrothiopyran derivatives is unreliable due to the critical influence of stereochemistry, oxidation state, and ring position on downstream molecular interactions. The (R)-enantiomer possesses a specific three-dimensional spatial arrangement that is a prerequisite for chiral recognition by biological targets such as enzymes and receptors. Substituting this with the (S)-enantiomer or a racemic mixture can lead to dramatically altered binding affinities, pharmacokinetic profiles, or even off-target effects in a development program. Furthermore, the 1,1-dioxide (sulfone) functionality provides a distinct electronic and steric environment compared to non-oxidized or partially oxidized analogs (e.g., sulfoxides), impacting solubility, metabolic stability, and the compound's ability to engage in key non-covalent interactions [1]. Finally, the 3-amino substitution pattern is a key determinant of molecular geometry, distinguishing it from 4-amino or other positional isomers, which will result in fundamentally different vectors for further chemical elaboration [2]. These structural nuances necessitate the procurement of the specific (R)-enantiomer to ensure experimental reproducibility and desired activity in both chemical synthesis and biological evaluation.

Quantitative Differentiation Guide: (R)-3-Aminotetrahydro-2H-thiopyran 1,1-dioxide vs. Its Closest Analogs


Enantiomeric Purity: Chiral Identity as a Prerequisite for Selective Target Engagement

High-strength, direct comparative biological data for this specific compound is limited in the public domain. The primary differentiation rests on stereochemical identity. The (R)-enantiomer (CAS: 2411365-66-5) is a distinct chemical entity from its (S)-enantiomer (CAS: 2381123-27-7) and the racemic mixture (CAS: 117593-43-8) . In biological systems, enantiomers often exhibit profoundly different activities. For example, within the class of aminotetrahydrothiopyran dioxides, the (R,S)-4-amino-4-carboxy-1,1-dioxotetrahydrothiopyran exhibited weak inhibition (~30% at 40 mM) against a target enzyme, illustrating how even a single stereocenter and substitution pattern can drastically affect activity [1]. While not a direct head-to-head study for the 3-amino analog, this class-level evidence strongly supports the procurement of a specific enantiomer to avoid the unpredictable and often detrimental effects of using a racemate or the incorrect stereoisomer.

Medicinal Chemistry Chiral Synthesis Drug Discovery

Sulfone Functionality: A Key Determinant of Physicochemical and Metabolic Stability

The presence of the 1,1-dioxide (sulfone) group confers distinct physicochemical properties compared to its non-oxidized tetrahydrothiopyran counterpart (e.g., 4-Aminotetrahydrothiopyran, CAS 21926-00-1) [1]. The sulfone group is a strong hydrogen bond acceptor, which can enhance aqueous solubility and modify a compound's lipophilicity (LogP). This has direct implications for absorption, distribution, metabolism, and excretion (ADME) properties in drug discovery. While specific LogP or solubility data for the (R)-3-amino analog is not publicly available, class-level data indicate that sulfones are metabolically more stable than their corresponding sulfides or sulfoxides, as they are resistant to oxidative metabolism and reduction [2]. This class-level inference suggests that the target compound will exhibit a different, and likely more favorable, stability profile in vitro and in vivo compared to a non-oxidized analog.

Physicochemical Property Prediction ADME Medicinal Chemistry

3-Amino Substitution Pattern: A Versatile Functional Handle for Chemical Elaboration

The primary amine at the 3-position of the thiopyran ring provides a key reactive handle for further synthetic derivatization, distinguishing it from other positional isomers like the 4-amino analog [1]. This amine can undergo a wide range of reactions, including amide bond formation, reductive amination, and sulfonamide synthesis, enabling its incorporation into diverse chemical scaffolds. The 'R' stereochemistry at this center is fixed, which is crucial for controlling the stereochemical outcome of subsequent reactions and for generating enantiomerically pure products. A patent (US7332509B2) explicitly lists NC1CCCS(=O)(=O)C1 as a chemical intermediate for the synthesis of heterocyclic amides, demonstrating its utility in generating structurally complex and biologically relevant molecules [2]. This contrasts with the 4-amino isomer, which would project the amine vector in a different spatial orientation, leading to a different library of potential final compounds.

Organic Synthesis Medicinal Chemistry Building Blocks

DPP-IV Inhibitor Scaffold: Class-Level Inference for Therapeutic Relevance

Substituted aminotetrahydrothiopyrans and their derivatives, as a class, have been extensively patented as inhibitors of the dipeptidyl peptidase-IV (DPP-IV) enzyme for the treatment of type 2 diabetes [REFS-1, REFS-2]. While the specific activity of the unadorned (R)-3-aminotetrahydro-2H-thiopyran 1,1-dioxide against DPP-IV is not explicitly quantified in the public domain, the core scaffold is a privileged structure for this target. This class-level evidence positions the compound as a valuable starting point for the development of new anti-diabetic agents. Procuring this specific building block allows researchers to explore structure-activity relationships (SAR) within a known pharmacophore, leveraging established patent literature to design novel, patentable analogs with potentially improved potency, selectivity, or pharmacokinetic properties.

Diabetes DPP-IV Inhibition Drug Repurposing

Optimal Application Scenarios for (R)-3-Aminotetrahydro-2H-thiopyran 1,1-dioxide Based on Evidence


Enantioselective Synthesis of Chiral Pharmaceutical Intermediates

This scenario leverages the compound's defined (R)-stereochemistry as a chiral building block . It is ideal for synthesizing enantiomerically pure drug candidates where stereochemistry is critical for target binding, as supported by class-level evidence on the impact of chirality on biological activity [1]. The fixed stereocenter ensures that the final product's stereochemistry is controlled, avoiding the need for costly and time-consuming chiral separations later in the synthesis.

Development of Metabolically Stable DPP-IV Inhibitor Analogs

Given the patent literature establishing the aminotetrahydrothiopyran 1,1-dioxide scaffold as a core for DPP-IV inhibitors [REFS-3, REFS-4], this compound serves as a key intermediate for medicinal chemistry programs focused on type 2 diabetes. The presence of the sulfone group provides class-level assurance of enhanced metabolic stability compared to sulfide analogs [4], making it a strategically sound choice for designing lead compounds with improved ADME profiles.

Synthesis of Structurally Diverse Heterocyclic Amide Libraries

The primary amine at the 3-position is a versatile functional handle for generating large and diverse libraries of heterocyclic amides, as demonstrated by its inclusion in patent US7332509B2 [5]. This scenario is optimal for high-throughput screening campaigns in drug discovery, where a core scaffold is diversified to explore structure-activity relationships (SAR) and identify novel hits against a variety of biological targets.

Comparative Pharmacological Studies on Stereoisomers

This compound can be used in a direct comparative study against its (S)-enantiomer and racemic mixture to elucidate the stereospecific requirements for a given biological target. Such studies are fundamental to understanding the mechanism of action of a new drug candidate and for establishing intellectual property around a specific enantiomer. The availability of all three forms (R, S, and racemic) [REFS-1, REFS-7, REFS-8] makes this a uniquely powerful system for investigating chirality-dependent pharmacology.

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